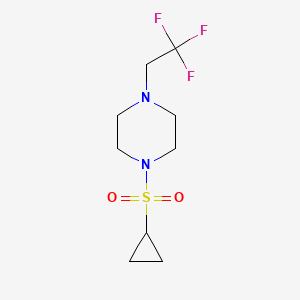

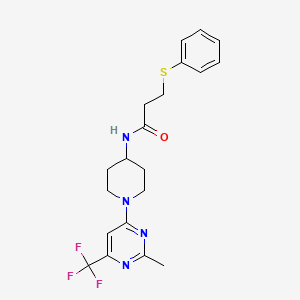

2-甲氧基-5-甲基-N-((1-(吡啶-3-磺酰基)哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

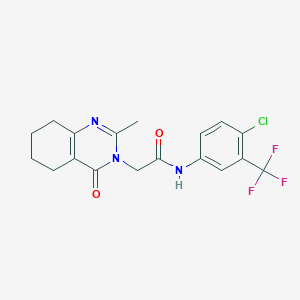

The compound "2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential in forming hydrogen bonds and π-π interactions, which are crucial for molecular recognition processes and could be relevant in the design of new materials or pharmaceuticals. Although the specific compound is not directly described in the provided papers, the related compounds discussed offer insights into the behavior and characteristics that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide and an aromatic or heteroaromatic moiety. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves the creation of molecular chains through π-π interactions between phenyl and pyrimidine groups . Similarly, Schiff base formation is another common synthetic route, as seen in the creation of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of aromatic rings capable of engaging in π-π interactions, as well as hydrogen bonding capabilities through the sulfonamide group. The crystal structure of related compounds reveals a tendency to form three-dimensional networks via N-H...N hydrogen-bonding interactions . Additionally, the presence of substituents on the aromatic rings can significantly influence the molecular conformation and intermolecular interactions, as seen in the differences between N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide and its toluene-substituted counterpart .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives often involves their functional groups, such as the sulfonamide NH, which can participate in hydrogen bonding. The Schiff base derivative mentioned exhibits tautomerism, which is crucial for its photochromic and thermochromic properties, indicating a propensity for proton transfer reactions . These characteristics suggest that the compound "2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide" may also exhibit interesting reactivity, particularly in the context of forming coordination complexes or engaging in proton transfer.

Physical and Chemical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as crystallographic parameters and density, are influenced by their molecular structure and intermolecular interactions. For example, the Schiff base derivative crystallizes in the monoclinic space group with specific cell parameters and a density of 1.431 g cm^-3 . The presence of different substituents can lead to variations in these properties, as seen in the comparison of methane-, benzene-, and toluenesulfonamide derivatives . These insights provide a foundation for predicting the physical and chemical properties of the compound , which would likely exhibit similar characteristics due to structural similarities.

科学研究应用

量子化学和分子动力学模拟研究

一项研究利用量子化学计算和分子动力学模拟来研究哌啶衍生物在铁腐蚀中的吸附和缓蚀性能。这些衍生物,包括与所讨论化合物相似的化合物,显示出作为铁的缓蚀剂的潜力,其有效性由各种全局反应性参数和金属表面的吸附行为预测。这项研究突出了此类化合物在保护金属免受腐蚀方面的应用,这在各种工业应用中至关重要 (Kaya 等人,2016)。

光动力疗法和光敏剂

另一个应用领域是癌症治疗的光动力疗法 (PDT)。对带有苯磺酰胺基团取代的锌酞菁衍生物的研究表明,这些化合物具有良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率。这些特性使它们成为 PDT 中 II 型光敏剂的有希望的候选者,为癌症提供了一种非侵入性治疗选择 (Pişkin 等人,2020)。此外,已经报道了具有新型苯磺酰胺取代基的这些锌 (II) 酞菁衍生物的光物理和光化学性质的合成、表征和研究,进一步支持了它们在光催化应用和 PDT 中作为光敏剂的潜力 (Öncül 等人,2021)。

碳酸酐酶抑制

通过氟代吡咯烷和包含叔苯磺酰胺部分的哌啶选择性抑制碳酸酐酶亚型已被确定为一项重要的应用。这些化合物已显示出对人碳酸酐酶 II 亚型的选择性,提出了其抑制的新作用机制。这项研究表明在需要选择性抑制特定碳酸酐酶亚型的条件下(例如在治疗青光眼或控制某些类型的肿瘤时)具有潜在的治疗应用 (Le Darz 等人,2015)。

安全和危害

未来方向

属性

IUPAC Name |

2-methoxy-5-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-15-5-6-18(27-2)19(12-15)28(23,24)21-13-16-7-10-22(11-8-16)29(25,26)17-4-3-9-20-14-17/h3-6,9,12,14,16,21H,7-8,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPIIZVZCGTALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)